4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

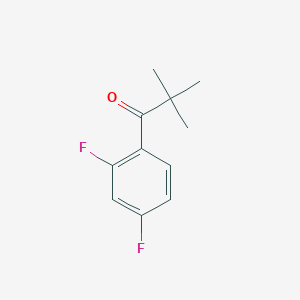

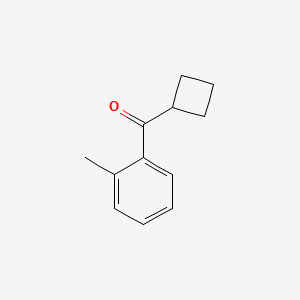

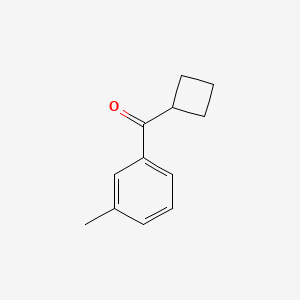

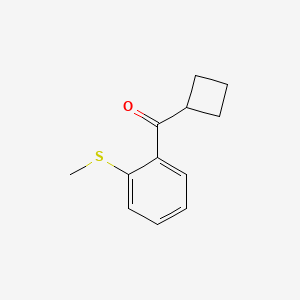

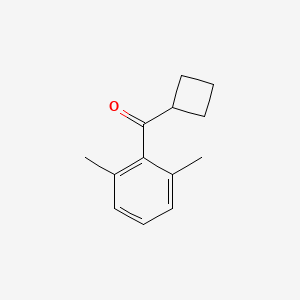

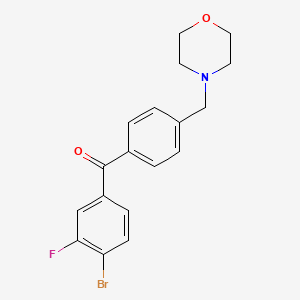

“4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone” is a chemical compound with the molecular formula C18H17BrFNO2 and a molecular weight of 378.24 . It is widely utilized in scientific research due to its diverse applications. This compound’s unique structure enables its utilization in various fields, including pharmaceutical development, organic synthesis, and material science.

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17BrFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 378.24 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Photoreduction Studies

This compound is used in the study of photoreduction processes. Researchers at Oregon State University conducted experiments to determine the quantum efficiency of photoreduction, converting benzophenones into substituted benzopinacols . Such studies are crucial for understanding the photochemical behavior of benzophenones and can lead to the development of new photoactive materials.

Synthesis of Benzopinacol Derivatives

Due to its bromo and fluoro substituents, this compound is an excellent candidate for synthesizing benzopinacol derivatives through photoreduction. These derivatives have potential applications in creating new materials with unique optical properties .

Friedel-Crafts Acylation Reactions

The compound can be synthesized using Friedel-Crafts acylation reactions, a fundamental method in organic chemistry. This process involves the introduction of acyl groups into aromatic rings and is pivotal in the synthesis of various aromatic ketones .

Phosphorescence Studies

Benzophenones are known for their phosphorescent properties. Studies involving substituted benzophenones, like 4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone, can provide insights into the phosphorescence mechanism at room temperature, which is significant for developing new luminescent materials .

Material Science Applications

The unique structure of this compound makes it suitable for material science research, particularly in the development of polymers with specific light absorption and emission properties. This can lead to advancements in the field of optoelectronics .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in spectroscopic analysis due to its distinct spectroscopic signatures. It can help in the identification and quantification of similar compounds in complex mixtures .

Wirkmechanismus

The mechanism of action of “4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone” is not specified in the available literature. Its effects would likely depend on the specific context of its use, particularly in pharmaceutical or material science applications.

Eigenschaften

IUPAC Name |

(4-bromo-3-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPMZBYLUSELBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642641 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone | |

CAS RN |

898770-20-2 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.